molecular formula C9H12N2O2 B2440206 4-Acetamido-2-hydroxy-5-methylaniline CAS No. 2055118-99-3

4-Acetamido-2-hydroxy-5-methylaniline

Cat. No.: B2440206
CAS No.: 2055118-99-3
M. Wt: 180.207
InChI Key: GDRJGNLVIHNOTC-UHFFFAOYSA-N
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Description

4-Acetamido-2-hydroxy-5-methylaniline is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamido group, a hydroxy group, and a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-hydroxy-5-methylaniline typically involves the acylation of 2-hydroxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Hydroxy-5-methylaniline+Acetic anhydrideThis compound+Acetic acid\text{2-Hydroxy-5-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Hydroxy-5-methylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-hydroxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-amino-2-hydroxy-5-methylaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Acetamido-2-hydroxy-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-hydroxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 4-Acetamido-2-hydroxyaniline
  • 4-Acetamido-5-methylaniline
  • 2-Hydroxy-5-methylaniline

Comparison: 4-Acetamido-2-hydroxy-5-methylaniline is unique due to the presence of both acetamido and hydroxy groups on the aromatic ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-amino-5-hydroxy-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJGNLVIHNOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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